molecular formula C13H19NO2 B2952012 Ethyl 3-[(1-phenylethyl)amino]propanoate CAS No. 59576-44-2

Ethyl 3-[(1-phenylethyl)amino]propanoate

Cat. No.: B2952012
CAS No.: 59576-44-2
M. Wt: 221.3
InChI Key: HAICYMWLNNWRAE-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 3-[(1-phenylethyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for research on Ethyl 3-[(1-phenylethyl)amino]propanoate are not specified in the available resources. Given its use in proteomics research , it may be involved in studies investigating protein structure and function, or in the development of new biochemical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(1-phenylethyl)amino]propanoate typically involves the reaction of ethyl 3-bromopropanoate with 1-phenylethylamine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is usually heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(1-phenylethyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various esters or amides, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 3-[(1-phenylethyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminopropanoate: Lacks the phenylethyl group, making it less hydrophobic and potentially less effective in certain applications.

    Ethyl 3-[(1-phenylethyl)amino]butanoate: Has an additional carbon in the backbone, which may alter its reactivity and binding properties.

Uniqueness

Ethyl 3-[(1-phenylethyl)amino]propanoate is unique due to its specific structural features, such as the phenylethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 3-(1-phenylethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)9-10-14-11(2)12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAICYMWLNNWRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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